molecular formula C10H13N3O B2854531 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2169469-26-3

7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2854531
CAS No.: 2169469-26-3
M. Wt: 191.234
InChI Key: RYGQDMABHVUNOL-UHFFFAOYSA-N
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Description

7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an amino group at the 7th position and two methyl groups at the 4th position. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve refluxing the reactants in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinazolinones .

Scientific Research Applications

7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Quinazolinone: Shares the quinazolinone core but lacks the specific substitutions found in 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one.

    4,4-Dimethylquinazolin-2-one: Similar structure but without the amino group at the 7th position.

    7-Aminoquinazolin-2-one: Lacks the dimethyl substitutions at the 4th position.

Uniqueness: The unique combination of the amino group at the 7th position and the dimethyl groups at the 4th position in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)7-4-3-6(11)5-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGQDMABHVUNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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